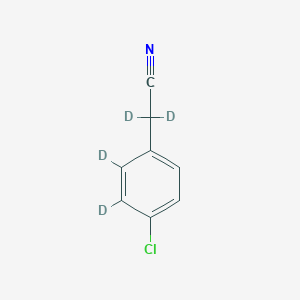

4-Chlorobenzyl-2,3,5,6-d4 cyanide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Chlorobenzyl-2,3,5,6-d4 cyanide” is a labeled derivative of 4-chlorobenzyl cyanide . It is a nitrile that is acetonitrile in which one of the hydrogens has been replaced by a p-chlorophenyl group . It is a member of monochlorobenzenes and a nitrile .

Synthesis Analysis

The synthesis of 4-Chlorobenzyl cyanide involves the reaction of 4-Chlorobenzyl chloride with sodium cyanide . The reaction is typically carried out at a temperature of 100-104°C for 5 hours .

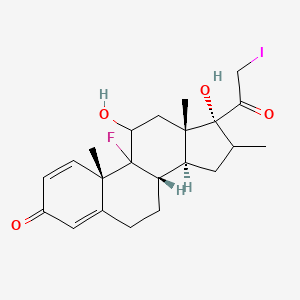

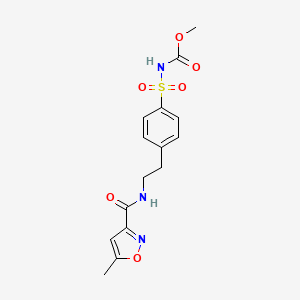

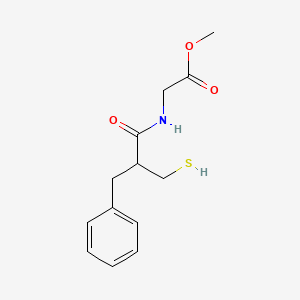

Molecular Structure Analysis

The molecular formula of 4-Chlorobenzyl-2,3,5,6-d4 cyanide is ClC6D4CH2CN . The isotopic enrichment is 98 atom % D . The molecular weight is 155.62 .

Chemical Reactions Analysis

The cyanide moiety in 4-Chlorobenzyl-2,3,5,6-d4 cyanide can participate in various chemical reactions. Cyanation reactions with palladium, copper, or diverse transition metals, metal-free cyanations, the synthesis of aryl nitriles, the formation of N/S/O–CN bonds, or cyanations by C–H activation are some of the possible reactions .

Physical And Chemical Properties Analysis

4-Chlorobenzyl-2,3,5,6-d4 cyanide is a colorless to off-white solid . It is slightly soluble in chloroform and ethyl acetate . It should be stored at room temperature .

作用机制

The exact mechanism of action of 4-Chlorobenzyl-2,3,5,6-d4 cyanide is not specified in the search results. However, it’s known that cyanide sources can be classified into two classes. One class contains a tightly bound cyano group that needs to be liberated for the reaction to occur. In the other class, the cyanide moiety is formed during the reaction from a carbon and a nitrogen atom of any oxidation state .

安全和危害

This chemical is considered hazardous. It is fatal if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic in contact with skin or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

未来方向

The future directions of 4-Chlorobenzyl-2,3,5,6-d4 cyanide are not specified in the search results. However, safer alternatives for cyanation reactions have been reported over the years . These approaches could potentially influence the future directions of 4-Chlorobenzyl-2,3,5,6-d4 cyanide and similar compounds.

属性

IUPAC Name |

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYMIRMKXZAHRV-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)